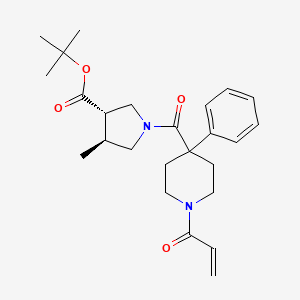

4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH. This heterocycle features both amine and ether functional groups .

Synthesis Analysis

Furan can be synthesized from furfural, which is produced from agricultural byproducts like corn cobs or sugar cane bagasse . Morpholine is produced by the dehydration of diethanolamine with sulfuric acid .Molecular Structure Analysis

The molecular structure of furan involves a five-membered ring with alternating single and double bonds, with an oxygen atom replacing one of the carbon atoms . Morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

Furan can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Morpholine can act as a base, forming salts with acids, and as a nucleophile in its reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. Furan is a volatile, colorless liquid at room temperature, with a boiling point of 31.36°C . Morpholine is a colorless liquid with a weak ammonia-like odor .Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research involving similar furan derivatives focuses on synthesizing novel compounds and analyzing their crystal structures to understand their properties better. For instance, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was achieved, with its structure confirmed using NMR, FT-IR spectroscopy, MS, and X-ray diffraction. The study provides insights into the molecular and crystal structure, highlighting the importance of DFT calculations in predicting the stability of conformational isomers (Hong Sun et al., 2021).

Chemical Reactions and Modifications

Chemical reactions involving furan derivatives have been extensively studied to create compounds with specific functional groups. For example, directed lithiation and palladium-catalyzed coupling have been used to synthesize 3-substituted furans, showcasing methods to introduce various functional groups into the furan ring (D. Ennis & T. L. Gilchrist, 1990). Additionally, dimetallations of 2-substituted furans and thiophenes provide approaches to 2,3,5-trisubstituted heterocycles, illustrating strategies for creating complex molecules (A. Carpenter & D. Chadwick, 1985).

Biological Activities

Some studies focus on the synthesis of azole derivatives starting from furan-2-carbohydrazide and exploring their antimicrobial activities. This research demonstrates the potential of furan-based compounds in developing new antimicrobial agents (Serap Başoğlu et al., 2013). Furthermore, chiral ruthenium(ii) complexes containing furan ligands have been synthesized and shown to possess antitumor activities, indicating the potential use of furan derivatives in cancer therapy (C. Qian et al., 2016).

Molecular Docking and Antibacterial Activity

The antibacterial activity of novel synthesized pyrazole derivatives, including those with furan-2-yl groups, has been assessed, demonstrating the importance of these compounds in developing new antibacterial agents. Molecular docking studies further support their potential as bioactive compounds (A. B. S. Khumar et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-13-6-8-16(9-7-13)28(23,24)19-20(22-11-14(2)26-15(3)12-22)27-18(21-19)17-5-4-10-25-17/h4-10,14-15H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTUMSOYNCZQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)

![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)

![N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2402628.png)

![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea](/img/structure/B2402630.png)

![(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2402637.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2402638.png)

![1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2402641.png)